2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Researchers encountering sluggish oxidative addition with 2-bromo/chloro analogs achieve efficient Pd-catalyzed Suzuki-Miyaura couplings using 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine. The 2-iodo group enables chemoselective sequential C2 (Suzuki) then C4 (Buchwald-Hartwig) functionalization for rapid kinase inhibitor library generation. • Crystalline solid (mp 155-158°C, ≥97% purity) ensures accurate automated solid dispensing for HTE cross-coupling screening at 1-10 µmol scale. • Directly mimics the synthetic route to FGFR inhibitor 4h (FGFR1 IC50 = 7 nM) and BTK inhibitor 3p (BTK IC50 = 6.0 nM enzymatic). • Suitable for PROTAC degrader construction via modular C2/C4 functionalization.

Molecular Formula C8H7IN2
Molecular Weight 258.062
CAS No. 1227270-15-6
Cat. No. B582186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1227270-15-6
Synonyms2-Iodo-5-Methyl-7-azaindole
Molecular FormulaC8H7IN2
Molecular Weight258.062
Structural Identifiers
SMILESCC1=CC2=C(NC(=C2)I)N=C1
InChIInChI=1S/C8H7IN2/c1-5-2-6-3-7(9)11-8(6)10-4-5/h2-4H,1H3,(H,10,11)
InChIKeyXXCIAOFNHZOPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine – Overview


2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1227270-15-6) is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class . It features a molecular formula of C8H7IN2, a molecular weight of 258.06 g/mol, and is typically supplied as a crystalline solid with a melting point of 155–158 °C and a purity of 95–97% . The compound is characterized by an iodine atom at the 2-position and a methyl group at the 5-position of the fused pyrrole–pyridine ring system, a substitution pattern that distinguishes it from other halogenated azaindoles used in medicinal chemistry [1].

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine – Key Advantages


The 2-iodo substitution on the pyrrolo[2,3-b]pyridine core is non-interchangeable with chloro, bromo, or 3-/4-iodo isomers because the carbon–iodine bond at the 2-position is uniquely primed for chemoselective oxidative addition with palladium catalysts, enabling sequential Suzuki-Miyaura and Buchwald-Hartwig couplings that are central to constructing complex kinase inhibitor architectures . In contrast, the corresponding 2-bromo or 2-chloro analogs (e.g., 2-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine) exhibit significantly slower oxidative addition kinetics, often requiring harsher conditions that reduce functional group tolerance and overall yield in multi-step synthetic routes [1]. This differential reactivity directly impacts the efficiency of synthesizing advanced leads such as FGFR and BTK inhibitors, where the 2-iodo intermediate is explicitly employed as the preferred cross-coupling partner [2].

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine – Evidence & Differentiation


Suzuki-Miyaura: C–I Oxidative Addition Advantage

In chemoselective Suzuki-Miyaura cross-coupling on pyrrolopyridine scaffolds, a 2-iodo intermediate is explicitly employed because the C–I bond undergoes significantly faster oxidative addition with Pd(0) catalysts compared to the C–Br bond, enabling selective reaction at the 2-position in the presence of a 4-chloro substituent (orthogonal reactivity) [1]. The 2-iodo-5-methyl derivative provides this same kinetic advantage. While no direct rate constant comparison is published for the exact title compound, the established reactivity hierarchy for aryl halides in Pd-catalyzed couplings is Ar-I >> Ar-Br > Ar-Cl, with relative oxidative addition rates for Pd(PPh₃)₂ reported as approximately 10³ : 10¹ : 1, respectively [2]. This kinetic advantage enables lower catalyst loadings, shorter reaction times, and higher chemoselectivity when using the 2-iodo compound over its 2-bromo analog (e.g., 2-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, CAS not widely catalogued).

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Reactivity Palladium catalysis

Scaffold-Hopping: FGFR Inhibitor Potency Gain

A series of 1H-pyrrolo[2,3-b]pyridine derivatives, synthesized via cross-coupling of 2-iodo intermediates analogous to the title compound, yielded compound 4h with potent FGFR1–4 inhibitory activity (IC50 values of 7, 9, 25, and 712 nM, respectively) [1]. In contrast, the corresponding pyrrolo[2,3-d]pyrimidine scaffold (the most direct heterocyclic comparator) produced compound 2 with inferior cellular potency against BTK (IC50 > 20 nM in Ramos cells) versus an IC50 of 14 nM for the pyrrolo[2,3-b]pyridine-based lead 3p [2]. While the target compound is a synthetic precursor, not a final inhibitor, its use as a building block enables access to this demonstrably superior pyrrolo[2,3-b]pyridine chemotype.

FGFR Kinase inhibitor Scaffold hopping Cancer Lead optimization

Regioselectivity: 2- vs. 3- vs. 4-Iodo Isomers

The position of the iodine atom on the pyrrolo[2,3-b]pyridine core critically determines the accessible vectors for Pd-catalyzed diversification. The 2-iodo-5-methyl compound (target) places the reactive handle adjacent to the pyrrole nitrogen, enabling sequential C2–C3 or C2–C4 difunctionalization strategies common in kinase inhibitor SAR exploration [1]. In contrast, 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1138443-83-0) directs the first coupling to the 3-position, and 4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 319474-34-5) targets the pyridine ring. Although no head-to-head coupling yield comparison exists for these exact isomers, the entirely distinct substitution patterns result in mutually exclusive vectors of diversification, meaning one isomer cannot substitute for another without redesigning the entire synthetic route . The 2-iodo isomer is specifically cited as a valuable intermediate for Suzuki-Miyaura reactions forming polyaryl architectures in kinase inhibitors .

Regioselectivity Isomer comparison Sequential coupling SAR Building block

Solid Form Advantage for Automated HTE

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is supplied as a white crystalline solid with a melting point of 155–158 °C, which is compatible with automated solid-dispensing platforms used in high-throughput experimentation . In comparison, 5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-51-1, the non-iodinated parent) has a melting point of approximately 40–45 °C, and some liquid or waxy analogs (e.g., certain 3-alkyl derivatives) are challenging to dispense accurately via automated powder-handling systems . While no automated dispensing error rate comparison is published for these specific compounds, the crystalline, high-melting nature of the target compound reduces the risk of hygroscopicity, clumping, and weighing inaccuracies that are common with low-melting or amorphous solids in HTE workflows.

Automated synthesis HTE Solid dispensing Melting point Logistics

Reliable Purity for Direct Cross-Coupling

Commercially available batches of 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine are routinely supplied at ≥95% purity [AKSci] and ≥97% purity [Aladdin Scientific, BIOFOUNT], which is sufficient for direct use in palladium-catalyzed cross-coupling reactions without further purification . In contrast, some niche 2-iodopyrrolopyridine analogs (e.g., 2-iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, CAS 2173991-62-1) are less widely catalogued and lack standardized purity specifications across suppliers, introducing batch-to-batch variability risk . Impurities such as residual palladium or dehalogenation byproducts can poison Pd catalysts and reduce coupling yields; the established purity of the target compound mitigates this risk.

Purity Quality control Cross-coupling Reproducibility Procurement

Strategic IP Position for Kinase Inhibitors

Multiple patent families explicitly claim 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, including EP2395004A3 (protein kinase inhibitors), CA2862940A1 (kinase inhibitors), and US20090233956A1 (pyrrolo[2,3-b]pyridine derivatives as pharmaceutical agents) [1][2][3]. The 2-iodo-5-methyl building block serves as a key intermediate for accessing the claimed chemical space. In contrast, alternative scaffolds such as pyrrolo[2,3-d]pyrimidines are covered by separate patent estates with potentially different freedom-to-operate considerations. While the target compound itself is not the subject of composition-of-matter claims, its use as an intermediate enables rapid entry into a heavily patented and commercially valuable kinase inhibitor chemical space, which is a strategic procurement consideration for industrial medicinal chemistry groups.

Patent landscape Kinase inhibitor FGFR BTK IP strategy

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine – Applications


C2 Suzuki Diversification for FGFR Inhibitor Libraries

Medicinal chemistry teams can use 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine as the core building block in 24- or 96-well plate Suzuki-Miyaura couplings with diverse aryl boronic acids to rapidly generate libraries of 2-aryl-5-methylpyrrolo[2,3-b]pyridines. This approach directly mimics the synthetic strategy used to produce compound 4h (FGFR1 IC50 = 7 nM) in the FGFR inhibitor series reported by Liu et al. (2021) [1]. The crystalline solid form and defined purity (≥95%) of the building block ensure reproducible dispensing and coupling yields across parallel reactions, accelerating hit-to-lead timelines for oncology programs targeting FGFR-driven cancers.

Scaffold-Hopping to Pyrrolo[2,3-b]pyridine for BTK Leads

In BTK inhibitor programs seeking to overcome resistance mutations (e.g., C481S) or improve selectivity profiles, 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine serves as the entry point for scaffold-hopping from the widely explored pyrrolo[2,3-d]pyrimidine hinge binder. As demonstrated by Zhao et al. (2015), pyrrolo[2,3-b]pyridine-based inhibitors such as compound 3p (BTK IC50 = 6.0 nM enzymatic; 14 nM cellular) can match or exceed the potency of pyrrolo[2,3-d]pyrimidine congeners while offering distinct intellectual property positioning [2]. The 2-iodo intermediate is the critical precursor for introducing the C2 substituents that define this chemotype's hinge-binding interactions.

PROTAC Linker Attachment via Sequential C2/C4 Coupling

The orthogonal reactivity of the 2-iodo group enables chemoselective first-step Suzuki coupling at C2 followed by Buchwald-Hartwig amination at C4, as described by Valente et al. (2024) for 2-iodo-4-chloropyrrolopyridine intermediates [3]. Using 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine in such sequential coupling sequences allows the regiocontrolled introduction of a kinase-binding warhead at C2 and a PROTAC linker attachment point via C4 (or C3) functionalization after appropriate activation. This strategy is directly applicable to the design of heterobifunctional degraders targeting FGFRs, BTK, or other kinases, where the 2-iodo building block provides the necessary synthetic handle for modular construction.

HTE Workflows for Cross-Coupling Condition Screening

The high melting point (155–158 °C) and crystalline nature of 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine make it ideally suited for automated solid-dispensing platforms used in high-throughput experimentation (HTE) for cross-coupling condition screening. Process chemistry groups can systematically evaluate Pd catalysts, ligands, bases, and solvents in microscale reactions (1–10 µmol) to identify optimal conditions for scaling to gram or kilogram quantities, without the weighing inaccuracies that plague low-melting or hygroscopic building blocks .

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